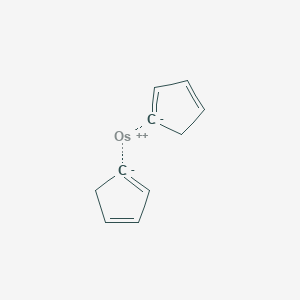
1-Oxyde de 2-phénylpyridine
Vue d'ensemble
Description
2-Phenylpyridine 1-oxide is an organic compound with the molecular formula C11H9NO. It is a derivative of pyridine, where a phenyl group is attached to the second position of the pyridine ring, and the nitrogen atom is oxidized to form an N-oxide. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry.
Applications De Recherche Scientifique
2-Phenylpyridine 1-oxide has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It’s known that 2-phenylpyridine and its derivatives have attracted interest as precursors to highly fluorescent metal complexes .
Mode of Action
The mode of action of 2-Phenylpyridine 1-oxide involves a Pd (II) catalyzed regioselective ortho arylation of 2-arylpyridines . This process employs diphenyliodonium chloride as an aryl source via C-H bond activation .
Biochemical Pathways
The compound is involved in the formation of highly fluorescent metal complexes , which could potentially impact various biochemical pathways.
Result of Action
The result of the action of 2-Phenylpyridine 1-oxide is the formation of highly fluorescent metal complexes . These complexes have potential value in the manufacturing of organic light-emitting diodes (OLEDs) .
Analyse Biochimique
Molecular Mechanism
It’s crucial to investigate how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It’s important to investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
It’s crucial to investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyridine 1-oxide can be achieved through several methods. One common approach involves the oxidation of 2-phenylpyridine using oxidizing agents such as hydrogen peroxide or peracids. Another method includes the use of sodium percarbonate in the presence of rhenium-based catalysts under mild conditions .
Industrial Production Methods: Industrial production of 2-Phenylpyridine 1-oxide typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The use of continuous flow reactors with catalysts like titanium silicalite (TS-1) has been reported to enhance the yield and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction of 2-Phenylpyridine 1-oxide can yield 2-phenylpyridine.
Substitution: The compound can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, sodium percarbonate.
Reduction: Catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Higher N-oxide derivatives.
Reduction: 2-Phenylpyridine.
Substitution: Nitrated or halogenated 2-Phenylpyridine 1-oxide derivatives.
Comparaison Avec Des Composés Similaires
2-Phenylpyridine: Lacks the N-oxide functionality, making it less reactive in certain oxidation reactions.
2-Phenylpyridine N-oxide Derivatives: These compounds have additional substituents on the phenyl or pyridine rings, which can alter their reactivity and applications.
Uniqueness: 2-Phenylpyridine 1-oxide is unique due to its N-oxide functionality, which enhances its reactivity in oxidation and substitution reactions. This makes it a valuable compound in various chemical and industrial processes .
Propriétés
IUPAC Name |
1-oxido-2-phenylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBZERKDGUOLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=[N+]2[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307097 | |
| Record name | 2-Phenylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-33-5 | |
| Record name | NSC187558 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenylpyridine 1-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














